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molecular formula C6H13ClO3 B8720666 1-(chloromethoxy)-2-(2-methoxyethoxy)ethane

1-(chloromethoxy)-2-(2-methoxyethoxy)ethane

Cat. No. B8720666
M. Wt: 168.62 g/mol
InChI Key: IPZWGOLZWPDXFK-UHFFFAOYSA-N
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Patent
US04587247

Procedure details

Hydrogen chloride gas was bubbled into a mixture containing 24 g (200 mmol) of (2-methoxyethoxy)ethanol, 6.0 g (200 mmol) of paraformaldehyde and 22 g (200 mmol) of powdered calcium chloride with stirring and cooling to -5° C. The HCl was continued for 4 hours as the temperature was allowed to rise gradually to 8° C. Celite was added and the reaction filtered. The filtrate was evaporated leaving 29.8 g of a cloudy oil. The oil was dissolved in methylene chloride and dried over molecular sieves. Evaporation furnished 19.3 g of [2-(2-methoxyethoxy)ethoxy]methyl chloride as an oil which was characterized by nuclear magnetic resonance.
Name
(2-methoxyethoxy)ethanol
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][O:5][CH:6](O)[CH3:7].[CH2:9]=[O:10].[Cl-:11].[Ca+2].[Cl-].Cl>C(Cl)Cl>[CH3:1][O:2][CH2:3][CH2:4][O:5][CH2:6][CH2:7][O:10][CH2:9][Cl:11] |f:2.3.4|

Inputs

Step One
Name
(2-methoxyethoxy)ethanol
Quantity
24 g
Type
reactant
Smiles
COCCOC(C)O
Name
Quantity
6 g
Type
reactant
Smiles
C=O
Name
Quantity
22 g
Type
reactant
Smiles
[Cl-].[Ca+2].[Cl-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Hydrogen chloride gas was bubbled into a mixture
CUSTOM
Type
CUSTOM
Details
to rise gradually to 8° C
ADDITION
Type
ADDITION
Details
Celite was added
FILTRATION
Type
FILTRATION
Details
the reaction filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
leaving 29.8 g of a cloudy oil
CUSTOM
Type
CUSTOM
Details
dried over molecular sieves
CUSTOM
Type
CUSTOM
Details
Evaporation

Outcomes

Product
Name
Type
product
Smiles
COCCOCCOCCl
Measurements
Type Value Analysis
AMOUNT: MASS 19.3 g
YIELD: CALCULATEDPERCENTYIELD 57.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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